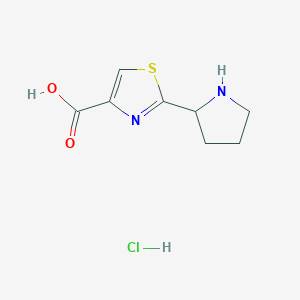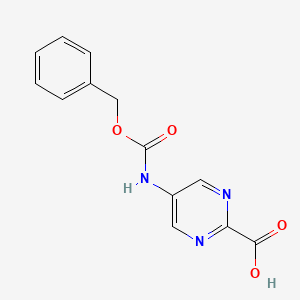![molecular formula C9H18Cl2N2O2 B13512395 Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride](/img/structure/B13512395.png)
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is a chemical compound with a complex bicyclic structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by its high nucleophilicity and stability, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with methyl chloroacetate in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound is highly reactive in nucleophilic substitution reactions due to its nucleophilic nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound. These products have significant applications in synthetic chemistry and material science .
Scientific Research Applications
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride involves its interaction with nucleophilic and electrophilic centers in chemical reactions. The compound acts as a nucleophilic catalyst, facilitating the formation of new chemical bonds. Its bicyclic structure provides stability and enhances its reactivity in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar in structure but lacks the ester functionality.
Quinuclidine: Another bicyclic amine with different reactivity and applications.
Tropane: A bicyclic compound with distinct pharmacological properties.
Uniqueness
Methyl 2-{2,5-diazabicyclo[2.2.2]octan-2-yl}acetate dihydrochloride is unique due to its ester functionality, which enhances its reactivity and makes it suitable for a wider range of chemical reactions compared to similar compounds. Its stability and nucleophilicity also make it a valuable reagent in synthetic chemistry .
Properties
Molecular Formula |
C9H18Cl2N2O2 |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
methyl 2-(2,5-diazabicyclo[2.2.2]octan-2-yl)acetate;dihydrochloride |
InChI |
InChI=1S/C9H16N2O2.2ClH/c1-13-9(12)6-11-5-7-2-3-8(11)4-10-7;;/h7-8,10H,2-6H2,1H3;2*1H |
InChI Key |
ZICOQYBKXHOJQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CC2CCC1CN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




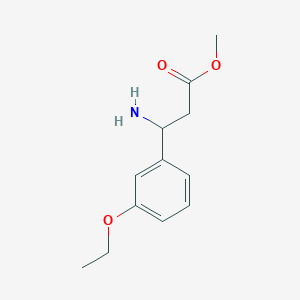

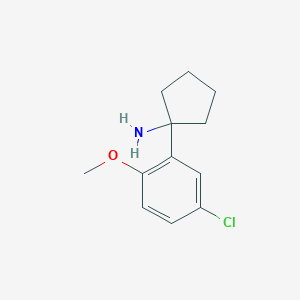
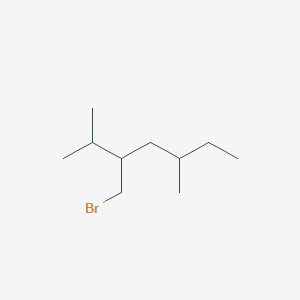
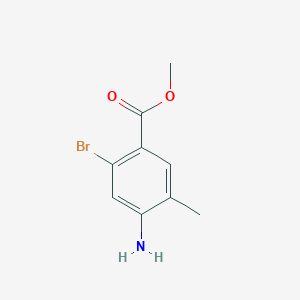
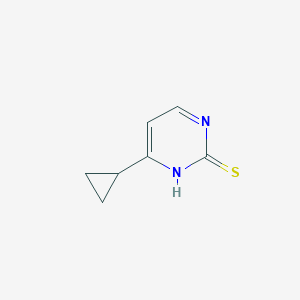
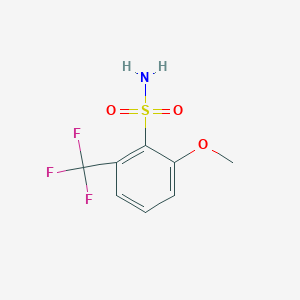
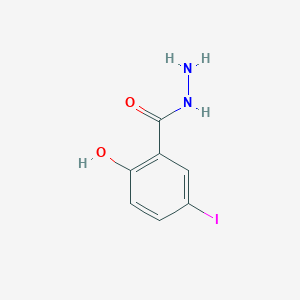
![Methyl 2-{[1-(4-methoxyphenyl)ethyl]amino}acetate](/img/structure/B13512375.png)
